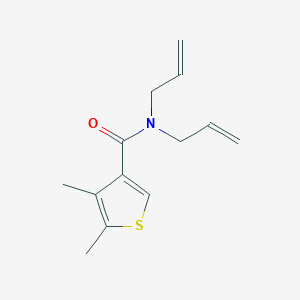![molecular formula C32H26N2O3 B4970130 3-(1,3-benzodioxol-5-yl)-11-(biphenyl-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4970130.png)
3-(1,3-benzodioxol-5-yl)-11-(biphenyl-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-11-(biphenyl-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a benzodioxole ring, a biphenyl group, and a dibenzo[b,e][1,4]diazepin-1-one core
Preparation Methods
The synthesis of 3-(1,3-benzodioxol-5-yl)-11-(biphenyl-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting with the preparation of the benzodioxole and biphenyl intermediates. These intermediates are then subjected to a series of reactions, including cyclization and condensation, to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Various substitution reactions can occur, particularly on the biphenyl and benzodioxole rings, using reagents such as halogens or alkyl groups
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-11-(biphenyl-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-11-(biphenyl-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved depend on the specific application, such as inhibiting an enzyme in a disease pathway or interacting with a receptor to modulate a biological response .
Comparison with Similar Compounds
Similar compounds to 3-(1,3-benzodioxol-5-yl)-11-(biphenyl-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodioxole and biphenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups or overall structure, leading to different chemical and biological properties. The uniqueness of this compound lies in its combination of these structural elements, which can result in unique interactions and applications .
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-6-(4-phenylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O3/c35-28-17-24(23-14-15-29-30(18-23)37-19-36-29)16-27-31(28)32(34-26-9-5-4-8-25(26)33-27)22-12-10-21(11-13-22)20-6-2-1-3-7-20/h1-15,18,24,32-34H,16-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTWKOCZPKKSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC7=C(C=C6)OCO7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B4970058.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4970067.png)
![2-[(2-CHLORO-5-NITROPHENYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B4970088.png)
![N-(4-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B4970092.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4970096.png)
![4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol](/img/structure/B4970112.png)
![4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4970124.png)
![5-[4-(4-nitrophenyl)phenyl]-2,4-diphenyl-1H-imidazole](/img/structure/B4970133.png)
![N-[(allylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4970146.png)
![3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole](/img/structure/B4970147.png)
![3,4-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4970155.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-N'-(1-propyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4970162.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4970169.png)
